molecular formula C11H7IO2 B14336078 1,4-Naphthalenedione, 2-iodo-3-methyl- CAS No. 109542-37-2

1,4-Naphthalenedione, 2-iodo-3-methyl-

Cat. No.: B14336078
CAS No.: 109542-37-2
M. Wt: 298.08 g/mol
InChI Key: XISVUBYCUMALTM-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-iodo-3-methyl- is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of an iodine atom and a methyl group attached to the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-iodo-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-1,4-naphthoquinone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 2-iodo-3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-iodo-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can replace the iodine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.

Scientific Research Applications

1,4-Naphthalenedione, 2-iodo-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-iodo-3-methyl- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by forming covalent bonds with active site residues, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.

    1,4-Naphthalenedione, 2-methoxy-: Used in the synthesis of various organic compounds.

    1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)-: Studied for its potential anticancer activity.

Uniqueness

1,4-Naphthalenedione, 2-iodo-3-methyl- is unique due to the presence of the iodine atom, which can be selectively replaced by other functional groups, making it a versatile intermediate in organic synthesis. Its specific redox properties also contribute to its distinct biological activities.

Properties

CAS No.

109542-37-2

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

2-iodo-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7IO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3

InChI Key

XISVUBYCUMALTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)I

Origin of Product

United States

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